2-(Trifluoromethyl)aniline
Overview
Description
2-(Trifluoromethyl)aniline is a trifluoromethyl- and amine-substituted aromatic compound . It appears as a colorless liquid with a fishlike odor . It is insoluble in water and denser than water . Contact may irritate skin, eyes, and mucous membranes . It is used to make other chemicals .
Synthesis Analysis
2-(Trifluoromethyl)aniline can be synthesized through multi-step reactions . For instance, substituted aniline can be cyclized to 4-hydroxy quinoline 1, which is then transformed to 4-chloro-2,8-bis (trifluoromethyl)quinoline 2 .
Molecular Structure Analysis
The molecular formula of 2-(Trifluoromethyl)aniline is C7H6F3N . Its molecular weight is 161.12 . The SMILES string representation is Nc1ccccc1C(F)(F)F .
Chemical Reactions Analysis
Amines are chemical bases. They neutralize acids to form salts plus water . These acid-base reactions are exothermic . Flammable gaseous hydrogen is generated by amines in combination with strong reducing agents, such as hydrides .
Physical And Chemical Properties Analysis
2-(Trifluoromethyl)aniline has a boiling point of 170-173 °C and a melting point of 34 °C . Its density is 1.282 g/mL at 25 °C . The refractive index n20/D is 1.481 .
Scientific Research Applications
1. Spectroscopic and Electronic Structure Analysis
2-(Trifluoromethyl)aniline has been extensively studied for its vibrational, structural, thermodynamic, and electronic properties using spectroscopic techniques and quantum chemical calculations. Investigations using FTIR, FT-Raman, 1H and 13C FTNMR spectra, and UV-visible spectrometry provide insights into the molecular structure and electronic properties of 2-(Trifluoromethyl)aniline, highlighting the influence of substituents on these properties (Arjunan, Rani, & Mohan, 2011).
2. Synthesis and Transformation into Valuable Compounds
The compound has been employed in the synthesis of biologically active compounds and as building blocks for various chemical transformations. For instance, visible-light-induced radical trifluoromethylation of free anilines, including 2-(Trifluoromethyl)aniline, allows for the creation of fluorine-containing molecules and heterocyclic compounds (Xie et al., 2014).
3. Crystal Structure Analysis
Studies involving 2-(Trifluoromethyl)aniline also focus on crystal structure analysis, where the impact of the trifluoromethyl group on molecular interaction and structure is explored. This includes the investigation of hydrogen bonding and aromatic π–π stacking interactions (Slyvka, Goreshnik, Pokhodylo, & Mys’kiv, 2019).
4. Application in Polymer Science
The interaction of 2-(Trifluoromethyl)aniline with polymers has been studied, particularly its diffusion and trapping characteristics in poly(styrene), which can have implications for developing new materials and devices (Umezawa et al., 1994).
5. Role in Synthesis of Pesticides
This compound also plays a role in the synthesis of high-efficiency, low-toxicity pesticides and herbicides, demonstrating its importance in the agricultural sector (Li-shan, 2002).
Safety And Hazards
2-(Trifluoromethyl)aniline is considered hazardous . It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause damage to organs through prolonged or repeated exposure . It is combustible and may produce irritating, corrosive, and/or toxic gases when on fire .
Future Directions
2-(Trifluoromethyl)aniline is a useful compound in the synthesis of various derivatives . It is also used in the study of the impact of the trifluoromethyl group on molecular interaction and structure. Future research may focus on expanding its applications and improving the efficiency of its synthesis.
properties
IUPAC Name |
2-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLXCTYLWZJBKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
Record name | 2-TRIFLUOROMETHYLANILINE | |
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DSSTOX Substance ID |
DTXSID7058961 | |
Record name | o-(Trifluoromethyl)aniline | |
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Molecular Weight |
161.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-trifluoromethylaniline appears as a colorless liquid with a fishlike odor. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |
Record name | 2-TRIFLUOROMETHYLANILINE | |
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Product Name |
2-(Trifluoromethyl)aniline | |
CAS RN |
88-17-5 | |
Record name | 2-TRIFLUOROMETHYLANILINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-(Trifluoromethyl)aniline | |
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Record name | 2-(Trifluoromethyl)aniline | |
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Record name | 2-Aminobenzotrifluoride | |
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Record name | Benzenamine, 2-(trifluoromethyl)- | |
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Record name | o-(Trifluoromethyl)aniline | |
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Record name | α,α,α-trifluoro-o-toluidine | |
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Record name | 2-(TRIFLUOROMETHYL)ANILINE | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Citations
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